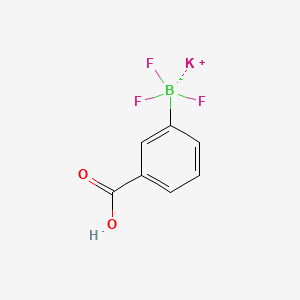

Potassium 3-carboxyphenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(3-carboxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEMWADDENRLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635593 | |

| Record name | Potassium (3-carboxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850313-91-6 | |

| Record name | Potassium (3-carboxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-carboxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Potassium 3-carboxyphenyltrifluoroborate: A Comprehensive Technical Guide for Advanced Synthesis and Application

Abstract

Potassium 3-carboxyphenyltrifluoroborate has emerged as a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique combination of stability, functional group tolerance, and reactivity makes it an invaluable building block for complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of this versatile compound.

Introduction: The Ascendancy of Organotrifluoroborates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and broad functional group compatibility.[1] Within the diverse family of organoboron reagents, potassium organotrifluoroborates have garnered significant attention.[1] Unlike their boronic acid counterparts, which can be prone to protodeboronation and other side reactions, organotrifluoroborates exhibit enhanced stability to air and moisture, allowing for easier handling and storage.[2][3] This stability is attributed to the tetracoordinate nature of the boron atom, which effectively "protects" the carbon-boron bond.[4]

This compound, with its strategically placed carboxylic acid functionality, offers a unique handle for further synthetic manipulations or for modulating the physicochemical properties of the final product. This makes it a particularly attractive reagent in the synthesis of pharmacologically active compounds and advanced materials.[1] This guide will provide a comprehensive overview of the synthesis of this valuable reagent from its corresponding boronic acid, its detailed characterization, and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound: A Self-Validating Protocol

The most prevalent and efficient method for the synthesis of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[5][6] This method is favored for its operational simplicity and high yields.[6]

Reaction Mechanism and Rationale

The conversion of a boronic acid to a trifluoroborate salt involves the displacement of the hydroxyl groups on the boron atom by fluoride ions. The use of KHF₂ is critical; potassium fluoride (KF) alone is generally not effective in displacing the hydroxyl ligands.[7] The reaction proceeds through a stepwise process where the bifluoride ion ([HF₂]⁻) acts as the fluoride source.

Detailed Experimental Protocol

Materials:

-

3-Carboxyphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3-carboxyphenylboronic acid in methanol.

-

Preparation of KHF₂ Solution: In a separate vessel, prepare a solution of potassium hydrogen fluoride in water. Caution: Potassium hydrogen fluoride is corrosive and can release hydrogen fluoride gas upon contact with acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[3]

-

Reaction: Cool the boronic acid solution in an ice bath. Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. A precipitate will form.

-

Isolation: After the addition is complete, continue stirring the mixture in the ice bath for a designated period to ensure complete reaction. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then with a suitable organic solvent like acetonitrile to remove any unreacted starting materials and byproducts. Dry the product under vacuum to a constant weight.

Process Visualization

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization: Ensuring Purity and Structural Integrity

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons in the expected regions with appropriate splitting patterns. The carboxylic acid proton will likely be a broad singlet. | Confirms the presence and connectivity of the phenyl and carboxyl groups. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons and the carboxyl carbon. | Provides further evidence for the carbon skeleton. |

| ¹⁹F NMR | A single, sharp resonance. | Characteristic of the three equivalent fluorine atoms in the trifluoroborate anion. The chemical shift is indicative of the [R-BF₃]⁻ species.[8][9] |

| ¹¹B NMR | A quartet signal. | Confirms the presence of the boron atom and its coupling to the three fluorine atoms. The chemical shift is characteristic of a tetracoordinate boron center. |

| FT-IR | Strong B-F stretching vibrations, characteristic C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretching bands. | Provides information about the functional groups present in the molecule. |

| Mass Spec | The molecular ion may not be directly observed due to the salt nature. Fragmentation patterns corresponding to the [C₇H₅BF₃O₂]⁻ anion should be present. | Confirms the molecular weight of the anionic component. |

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | >300 °C[10] |

| Molecular Formula | C₇H₅BF₃KO₂ |

| Molecular Weight | 228.02 g/mol |

Stability and Handling: A Key Advantage

Potassium organotrifluoroborates are generally crystalline solids that exhibit remarkable stability to air and moisture, a significant advantage over many boronic acids.[2][3] This allows for indefinite storage at room temperature without the need for special handling techniques.[2]

However, the stability is not absolute and is influenced by pH. While stable under neutral conditions, hydrolysis to the corresponding boronic acid is promoted under basic conditions, a crucial aspect for their use in Suzuki-Miyaura cross-coupling reactions.[2][11]

Application in Suzuki-Miyaura Cross-Coupling: A Controlled Release Strategy

This compound serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][12] The trifluoroborate salt acts as a "protected" form of the boronic acid.[5]

The "Slow Release" Mechanism

For the Suzuki-Miyaura reaction to proceed, the organotrifluoroborate must first hydrolyze to the corresponding boronic acid, which is the active species in the transmetalation step of the catalytic cycle.[5][13] The rate of this hydrolysis is critical. A "slow release" of the boronic acid is often desirable as it minimizes the accumulation of the boronic acid in the reaction mixture, thereby reducing side reactions such as oxidative homocoupling and protodeboronation.[11][13][14] The hydrolysis rate is influenced by factors such as the electronic nature of the organic substituent, temperature, and the specific base used.[11][13]

Generalized Cross-Coupling Protocol

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., RuPhos, PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, THF/water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand, and the base.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Catalytic Cycle Visualization

Caption: Simplified Suzuki-Miyaura catalytic cycle involving an organotrifluoroborate.

Conclusion: A Versatile and Indispensable Reagent

This compound is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its inherent stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to its corresponding boronic acid in many applications. The carboxylic acid functionality provides a convenient point for further derivatization, enhancing its utility in the synthesis of complex molecules for drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important building block in their synthetic endeavors.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 6. smolecule.com [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. POTASSIUM 3-CARBOXYPHENYLTRIFLUOROBORAT& One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pure.ed.ac.uk [pure.ed.ac.uk]

13C NMR chemical shifts of Potassium 3-carboxyphenyltrifluoroborate

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Potassium 3-carboxyphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable reagent in pharmaceutical and materials science research. A complete and unambiguous structural characterization is paramount for ensuring purity and predicting reactivity, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone of this analysis. This guide provides an in-depth exploration of the ¹³C NMR spectroscopy of this compound, offering a predictive framework based on established principles and spectral data from analogous structures. We will delve into the theoretical underpinnings of the expected chemical shifts, provide a validated experimental protocol for data acquisition, and present a systematic approach to spectral interpretation.

Introduction: The Structural Significance of Aryltrifluoroborates

Potassium organotrifluoroborates (KATs) have emerged as highly versatile and stable precursors to boronic acids.[1] Their enhanced stability compared to boronic acids makes them ideal for purification and long-term storage, while still allowing for efficient participation in palladium-catalyzed cross-coupling reactions. This compound, featuring both a reactive trifluoroborate moiety and a carboxylic acid group, is a bifunctional molecule with wide-ranging applications.

¹³C NMR spectroscopy is an indispensable tool for confirming the identity and purity of this reagent. It provides a distinct signal for each unique carbon atom in the molecule, offering a detailed fingerprint of the carbon skeleton.[2][3] Understanding the expected chemical shifts and potential spectral complexities, such as signal broadening from the boron nucleus and coupling to fluorine, is critical for accurate interpretation.

Molecular Structure and Predicted ¹³C NMR Spectrum

The first step in spectral analysis is to understand the molecular structure and predict the number of unique carbon signals based on symmetry.

Caption: Standard workflow for acquiring a ¹³C NMR spectrum of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 25-50 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is the solvent of choice due to its ability to dissolve these polar salts. [4] * Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for the ¹³C frequency to ensure maximum signal sensitivity.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, causing each carbon signal to appear as a singlet (or as a multiplet only due to C-F coupling). [5] * Key Parameters (based on a 75 MHz spectrometer): [4] * Pulse Angle: 30-45° (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time (AQ): ~1.0 - 1.5 s.

-

Relaxation Delay (D1): 2.0 s.

-

Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is often necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons and the potentially broad C-B signal. [6] * Spectral Width (SW): 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply an exponential multiplication window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the chemical shift of the central peak of the DMSO-d₆ solvent quintet to 39.50 ppm. [7][4]

-

Predicted ¹³C NMR Data and Interpretation

The following table summarizes the predicted chemical shifts for this compound in DMSO-d₆. The assignments are based on the principles discussed above and data from analogous substituted benzene derivatives.

| Carbon Atom | Predicted δ (ppm) | Multiplicity (due to ¹⁹F coupling) | Notes |

| C7 (COOH) | 167 - 170 | Singlet | Downfield signal, typical for a carboxylate carbon. [7] |

| C1 (C-B) | 145 - 155 | Broad Singlet or Quartet | Ipso-carbon attached to boron. May be very broad or unobservable. [8] |

| C3 (C-COOH) | 135 - 140 | Singlet | Ipso-carbon attached to the carboxyl group, deshielded. |

| Aromatic CH | 125 - 135 | Doublet / Triplet | The four CH carbons of the ring. Specific assignments require 2D NMR or comparison to known spectra. C-F coupling will introduce multiplicity for C2, C4, C5, and C6. [9] |

Interpreting the Spectrum:

-

Identify the Carboxylate Peak: Locate the singlet in the 167-170 ppm region. This is unambiguously the C7 carbon.

-

Locate the Aromatic Region: Examine the signals between 125 and 155 ppm.

-

Search for the C-B Signal: Look for a very broad signal in the downfield part of the aromatic region (145-155 ppm). Its low intensity and significant width are characteristic. If it is not visible, its absence is also diagnostically relevant.

-

Assign Aromatic CH Carbons: The remaining signals correspond to the four CH carbons and the C3 ipso-carbon. The signals for C2 and C6 (ortho to -BF₃⁻) are expected to show the largest C-F coupling, while C5 (meta) will show smaller coupling. C4 (para) will show the smallest coupling. These coupling patterns are crucial for definitive assignment.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. While the signal for the carbon attached to boron can be challenging to observe due to quadrupolar broadening, the distinct chemical shift of the carboxylate carbon and the characteristic C-F coupling patterns in the aromatic region provide a robust and reliable fingerprint for this important synthetic building block. By following a validated experimental protocol and applying the fundamental principles of chemical shift theory and scalar coupling, researchers can confidently verify the structure and purity of this reagent, ensuring the integrity of their subsequent research and development efforts.

References

-

Mao, J., et al. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

-

D'Vries, R. A., et al. (2007). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

ResearchGate. (2017). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

- Wehri, F. W., & Wirthlin, T. (1976). Interpretation of Carbon-13 NMR Spectra. Heyden. (General reference, URL not applicable for a book).

-

Compound Interest. (2015). A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available at: [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Chemistry with Caroline. Available at: [Link]

-

YouTube. (2023). What is 13C-NMR Spectroscopy? Ft. Professor Dave. Chegg. Available at: [Link]

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (General reference, URL not applicable for a book).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. compoundchem.com [compoundchem.com]

- 3. youtube.com [youtube.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. youtube.com [youtube.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to 19F and 11B NMR Data for Aryltrifluoroborates: From Structural Elucidation to Quantitative Analysis

Abstract

Potassium aryltrifluoroborates (ArBF₃K) have emerged as indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, owing to their stability, ease of handling, and diverse reactivity. For researchers, scientists, and drug development professionals, the precise characterization of these compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically leveraging the unique properties of the ¹⁹F and ¹¹B nuclei, provides a powerful and nuanced approach to structural verification, purity assessment, and quantitative analysis of aryltrifluoroborates. This in-depth technical guide provides a comprehensive overview of the key ¹⁹F and ¹¹B NMR spectral features of aryltrifluoroborates, discusses the underlying principles and experimental best practices, and offers field-proven insights into data interpretation.

Introduction: The Unique Role of NMR in Aryltrifluoroborate Characterization

Aryltrifluoroborates are air- and moisture-stable crystalline solids, offering significant advantages over their boronic acid counterparts.[1] Their robust nature and predictable reactivity have cemented their role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] Given this context, unambiguous structural confirmation and accurate quantification are critical milestones in any research or development pipeline.

While ¹H and ¹³C NMR are standard tools, ¹⁹F and ¹¹B NMR offer a direct window into the core functionality of these molecules. The ¹⁹F nucleus, with its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, provides exceptional sensitivity and signal dispersion, making it an ideal probe for both qualitative and quantitative studies.[3][4] Concurrently, ¹¹B NMR, despite the challenges posed by its quadrupolar nature, offers direct information about the coordination environment of the boron atom. This guide will systematically dissect the information obtainable from these two powerful techniques.

The ¹⁹F NMR Spectrum: A High-Resolution Fingerprint

The ¹⁹F NMR spectrum of an aryltrifluoroborate is typically characterized by a single, well-resolved resonance for the three equivalent fluorine atoms. The high sensitivity of the ¹⁹F nucleus ensures that spectra can be acquired rapidly, even for dilute samples.[5]

Chemical Shifts (δ)

The chemical shifts of the -BF₃⁻ group in potassium aryltrifluoroborates generally appear in a relatively narrow range, typically between -129 to -141 ppm when referenced to an external standard like CF₃CO₂H (0.0 ppm) or CFCl₃ (0.0 ppm).[5][6] This upfield shift is characteristic of fluorine atoms bonded to a tetracoordinate boron center.

Substituent Effects: The electronic nature of the substituents on the aryl ring systematically influences the ¹⁹F chemical shift.

-

Electron-donating groups (EDGs) on the aryl ring increase the electron density at the boron atom, leading to increased shielding of the fluorine nuclei and a shift to a more upfield (less negative) value.

-

Electron-withdrawing groups (EWGs) decrease the electron density at the boron atom, resulting in deshielding of the fluorine nuclei and a downfield (more negative) shift.

This predictable trend allows for a deeper structural analysis and can even be used to infer the electronic properties of the aryl moiety.

Coupling Constants (J)

A key feature in the ¹⁹F NMR spectra of aryltrifluoroborates is the coupling to the boron nucleus. Boron has two NMR-active isotopes: ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance).[7]

-

¹⁹F-¹¹B Coupling: The coupling of the three fluorine atoms to the ¹¹B nucleus results in a characteristic 1:1:1:1 quartet . The one-bond coupling constant, ¹J(¹⁹F-¹¹B), is a valuable diagnostic parameter, though its direct observation can be challenging due to the quadrupolar relaxation of the ¹¹B nucleus, which can lead to signal broadening.[5]

-

¹⁹F-¹⁰B Coupling: Coupling to the less abundant ¹⁰B isotope can sometimes be observed as a broader, less resolved multiplet.[7]

The magnitude of ¹J(¹⁹F-¹¹B) is influenced by the electronic environment around the B-F bond.

The ¹¹B NMR Spectrum: Probing the Boron Core

The ¹¹B nucleus is a quadrupolar nucleus, which means its interaction with the surrounding electric field gradient can lead to rapid relaxation and, consequently, broad NMR signals.[5] This can sometimes make the interpretation of ¹¹B NMR spectra challenging. However, with modern instrumentation and optimized experimental parameters, valuable information can be extracted.

Chemical Shifts (δ)

For aryltrifluoroborates, the ¹¹B chemical shift is characteristic of a tetracoordinate boron species. The resonance typically appears as a broad singlet in a region significantly upfield from tricoordinate boron compounds like boronic acids.[8] For instance, tetra-n-butylammonium phenyl trifluoroborate shows a signal at 3.3 ppm, while potassium (4-carboxyphenyl)trifluoroborate appears at 2.2 ppm, both referenced to BF₃·Et₂O (0.0 ppm).[9]

Solvent Effects: The chemical shift of the ¹¹B nucleus can be influenced by the solvent due to varying degrees of solvation of the trifluoroborate anion and its counter-ion.[8] This is an important consideration when comparing data across different studies.

Coupling Constants (J)

Observing the ¹¹B-¹⁹F coupling in the ¹¹B NMR spectrum can be difficult due to the aforementioned line broadening.[5] However, under favorable conditions (e.g., in less viscous solvents, at higher temperatures, or by using specific pulse sequences), a quartet resulting from coupling to the three fluorine atoms may be resolved.[5] The ability to observe this coupling provides definitive evidence for the integrity of the -BF₃⁻ moiety.

Data Presentation: A Reference Table

The following table summarizes the ¹⁹F and ¹¹B NMR data for a selection of potassium aryltrifluoroborates, adapted from D'Andrade and Menezes (2009).[5][10] This serves as a valuable reference for researchers in the field.

| Compound | Aryl Substituent | δ¹⁹F (ppm) | δ¹¹B (ppm) | ¹J(¹⁹F-¹¹B) (Hz) |

| 1 | 4-methoxyphenyl | -136.1 | 3.6 | 48.2 |

| 2 | 4-methylphenyl | -135.8 | 3.7 | 49.6 |

| 3 | Phenyl | -135.2 | 3.9 | 50.7 |

| 4 | 4-fluorophenyl | -135.0 | 3.9 | 52.4 |

| 5 | 4-chlorophenyl | -134.7 | 3.8 | 52.1 |

| 6 | 4-bromophenyl | -134.6 | 3.8 | 52.4 |

| 7 | 4-(trifluoromethyl)phenyl | -133.9 | 3.5 | 55.4 |

| 8 | 3-methoxyphenyl | -135.3 | 3.9 | 50.7 |

| 9 | 3-chlorophenyl | -134.5 | 3.7 | 53.2 |

| 10 | 2-methylphenyl | -138.2 | 4.8 | 46.8 |

Chemical shifts are referenced to external CF₃CO₂H (0.0 ppm) for ¹⁹F and BF₃·Et₂O (0.0 ppm) for ¹¹B. Data recorded in DMSO-d₆.

Experimental Protocols: Achieving High-Quality Spectra

The acquisition of high-quality ¹⁹F and ¹¹B NMR spectra is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Solvent Selection: Potassium aryltrifluoroborates exhibit good solubility in polar aprotic solvents. DMSO-d₆ is an excellent choice as it is a good solvent for these salts and its high viscosity can sometimes help to sharpen the ¹¹B signal.[10] Other suitable solvents include acetone-d₆ and acetonitrile-d₃. It is crucial to use high-purity deuterated solvents to avoid extraneous signals.

-

Concentration: For routine ¹⁹F NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹¹B NMR, a higher concentration of 15-25 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

Handling Precautions: While aryltrifluoroborates are generally stable, they can be susceptible to hydrolysis under acidic conditions to form the corresponding boronic acids. It is good practice to handle them in a dry environment and use anhydrous solvents if sample integrity over long periods is required. Electron-donating groups on the aryl ring can enhance the rate of hydrolysis.[5]

-

Filtration: To ensure optimal spectral resolution, it is recommended to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that could degrade the magnetic field homogeneity.

NMR Data Acquisition

The following workflow is recommended for the acquisition of ¹⁹F and ¹¹B NMR data:

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence with proton decoupling is typically used.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds will provide adequate resolution.

-

Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often enough.

¹¹B NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence with proton decoupling. To improve resolution and potentially observe B-F coupling, a modified pulse sequence with a longer delay may be employed.[5]

-

Relaxation Delay (d1): A short delay of 0.1-0.5 seconds is often used due to the rapid relaxation of the quadrupolar ¹¹B nucleus.

-

Acquisition Time (aq): A short acquisition time of 0.1-0.2 seconds is common.

-

Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Quantitative ¹⁹F NMR (qNMR): An Essential Tool for Drug Development

For professionals in drug development, the ability to accurately determine the purity and concentration of a compound is non-negotiable. Quantitative ¹⁹F NMR (qNMR) is a powerful technique for the analysis of aryltrifluoroborates and other fluorinated compounds.[11]

Why ¹⁹F qNMR?

-

High Sensitivity: Leads to shorter acquisition times.[4]

-

Wide Chemical Shift Range: Minimizes the likelihood of signal overlap between the analyte and the internal standard.[12]

-

Simplified Spectra: Often results in clean, well-separated signals.[12]

-

No Background Interference: The absence of endogenous fluorine signals in most biological systems and excipients is a significant advantage.[4]

Protocol for ¹⁹F qNMR:

-

Internal Standard Selection: Choose an internal standard that is stable, non-reactive, has a simple ¹⁹F NMR spectrum that does not overlap with the analyte, and is accurately weighable. A common choice is a fluorinated compound with a known purity, such as 4,4´-difluorobenzophenone.

-

Sample Preparation: Accurately weigh the aryltrifluoroborate and the internal standard into a vial. Dissolve the mixture in a suitable deuterated solvent and transfer it quantitatively to an NMR tube.

-

Acquisition Parameters: To ensure accurate integration, a long relaxation delay is crucial. This delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated. A relaxation delay of 30-60 seconds is often recommended for accurate qNMR.[1]

-

Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard. The purity or concentration of the aryltrifluoroborate can then be calculated based on the integral ratio, the number of fluorine atoms in each molecule, and their respective masses.

The following diagram illustrates the relationship between the key components in a quantitative NMR experiment.

Conclusion: A Synergistic Approach to Characterization

The combination of ¹⁹F and ¹¹B NMR spectroscopy provides a robust and comprehensive toolkit for the characterization of aryltrifluoroborates. ¹⁹F NMR offers high-resolution, sensitive detection for structural confirmation and is an excellent tool for quantitative analysis, a critical requirement in drug development. ¹¹B NMR, while more technically demanding, provides direct insight into the electronic environment of the boron atom, confirming the integrity of the trifluoroborate moiety. By understanding the principles behind these techniques and adhering to best practices in sample preparation and data acquisition, researchers can confidently and accurately characterize these vital synthetic building blocks.

References

-

D'Andrade, C. M. G.; Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Fujita, T., & Mishima, H. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(4), 350-356. [Link]

-

Hartel, M. J., et al. (2020). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

-

Fraser, S. L., et al. (2012). Supporting Information for C-H Borylation of Aromatic N-Heterocycles: A new route to functionalised pyridines, pyrimidines and other N-containing heterocycles. The Royal Society of Chemistry. [Link]

-

Harris, R. K., & Wilkes, P. J. (1982). Solvent effects on the boron–fluorine coupling constant and on fluorine exchange in the tetrafluoroborate anion. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78(1), 285-296. [Link]

-

Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University. [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

Cala, S. E., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(29), 7674–7683. [Link]

-

D'Andrade, C. M. G.; Menezes, P. H. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Malet-Sanz, L., & Susanne, F. (2012). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 4(9), 2893-2900. [Link]

-

Thermo Fisher Scientific. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 103–114. [Link]

-

Wang, X., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. The Journal of Physical Chemistry B, 127(26), 5909–5920. [Link]

-

Johansson, M. (2017). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]

-

Facey, G. (2017). Boron Isotope Effects in Fluorine NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

-

Sadek, M., & Zec, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 387-402. [Link]

-

Li, Y., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical Sciences, 112(1), 1-13. [Link]

-

Jee, J., & Hey-Hawkins, E. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 1(4), 269-282. [Link]

-

Okamura, H., & Utsumi, H. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Pharmaceuticals, 11(1), 15. [Link]

-

Wang, C.-C., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(21), 7501. [Link]

-

Jordan, J. B., et al. (2015). New Frontiers and Developing Applications in 19F NMR. Current opinion in biotechnology, 35, 78–85. [Link]

-

Akitt, J. W. (1973). 11B and 10B NMR investigations in aqueous solutions. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1-8. [Link]

-

Belsher, B., & Reynolds, J. G. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 223, 447-458. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. azom.com [azom.com]

Physical and chemical properties of Potassium 3-carboxyphenyltrifluoroborate

An In-Depth Technical Guide to Potassium 3-carboxyphenyltrifluoroborate

Authored by: A Senior Application Scientist

Introduction

This compound, a member of the versatile class of organotrifluoroborate salts, has emerged as a cornerstone reagent in modern synthetic chemistry. Its growing prominence in both academic research and industrial drug development stems from its exceptional stability, ease of handling, and broad reactivity profile. Unlike their often-unstable boronic acid counterparts, potassium organotrifluoroborates are typically crystalline solids that are stable to both air and moisture, mitigating the need for strictly inert reaction conditions.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its characterization, handling, and application, with a particular focus on its pivotal role in carbon-carbon bond formation.

Compound Identification and Structural Characteristics

A precise understanding of a reagent's identity is fundamental to its effective application. This compound is systematically identified by the following descriptors:

-

Chemical Name: this compound

-

Synonyms: Potassium trifluoro(3-carboxyphenyl)boranuide, 3-(Trifluoroborato)benzoic acid potassium salt

-

CAS Number: 850313-91-6[2]

The structure features a central boron atom bonded to a 3-carboxyphenyl group and three fluorine atoms, forming a tetracoordinate borate anion. This anionic complex is stabilized by a potassium cation.

-

SMILES String: [K+].OC(=O)c1cccc(c1)--INVALID-LINK--(F)F[2]

-

InChI Key: LKEMWADDENRLDB-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of this compound make it a convenient reagent for a variety of laboratory settings. Its solid nature and high melting point are indicative of its ionic character and stability.

| Property | Value | Source(s) |

| Appearance | White solid / powder | [3][4] |

| Melting Point | >300 °C | [2][3] |

| Solubility | Generally soluble in polar solvents like DMSO, DMF, acetone, and methanol.[5] Limited solubility in water. | [5] |

| Stability | Stable under normal handling and storage conditions.[6] Indefinitely stable to air and moisture.[1] | [1][6] |

Expert Insight: The enhanced stability of organotrifluoroborates compared to boronic acids is a direct consequence of the tetracoordinate boron center. This configuration protects the carbon-boron bond from facile protodeboronation, a common decomposition pathway for boronic acids, thus allowing for the use of near-stoichiometric amounts in cross-coupling reactions.[7]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its function as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for constructing biaryl structures that are ubiquitous in pharmacologically active compounds.[7] The reaction facilitates the formation of a C-C bond between the trifluoroborate's phenyl ring and various aryl or heteroaryl halides and triflates.[7][8][9]

The general workflow for this transformation is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Cross-Coupling

The following protocol is a representative example, grounded in established methodologies for coupling organotrifluoroborates.[7][8][10][11]

Objective: To synthesize a 3-arylbenzoic acid derivative via Suzuki-Miyaura cross-coupling.

Materials:

-

This compound

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2-3 mol%)

-

Phosphine ligand (e.g., RuPhos, 4-6 mol%)

-

Base (e.g., Cesium Carbonate (Cs₂CO₃), 2-3 equivalents)

-

Solvent (e.g., Toluene/Water 10:1 mixture)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst, the phosphine ligand, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This step is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required reaction time (4-24 hours), monitoring by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the desired 3-arylbenzoic acid.

Synthesis Pathway

Potassium organotrifluoroborates are readily synthesized from a variety of organoboron precursors. The most common and cost-effective method involves the treatment of a corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][7][10]

Caption: Synthesis pathway for this compound.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the reagent.

| Analysis Type | Expected Observations | Source(s) |

| ¹H NMR | Aromatic protons in the region of 7.0-8.5 ppm. A carboxylic acid proton signal (>10 ppm), typically broad. Spectra are often recorded in DMSO-d₆. | [5] |

| ¹³C NMR | Aromatic carbons observed in the expected regions. The carbon atom attached to the boron often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. | [5][12] |

| ¹⁹F NMR | A characteristic signal for the BF₃ group, often observed between -129 to -141 ppm. Coupling to the ¹¹B nucleus may be visible. | [5][12] |

| ¹¹B NMR | A signal confirming the tetracoordinate boron environment, which may show coupling to the fluorine atoms. | [5][12] |

| Mass Spec (ESI-) | Electrospray ionization in negative mode is highly effective, showing the mass of the [M-K]⁻ anion (C₇H₅BF₃O₂⁻). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. | [13] |

Safety, Handling, and Storage

While significantly more user-friendly than many organometallic reagents, proper safety protocols must be followed.

| Aspect | Recommendation | Source(s) |

| Hazard Class | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [2][14][15] |

| Handling | Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin and eyes. | [6][16][17] |

| Personal Protective Equipment (PPE) | Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask (e.g., N95) is recommended when handling the powder. | [2][6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [3][16] |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. | [6][16] |

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

-

Ingestion: Rinse mouth and seek medical advice.[6]

Conclusion

This compound stands out as a robust, versatile, and highly valuable reagent. Its inherent stability overcomes many of the challenges associated with traditional boronic acids, enabling more efficient, reproducible, and scalable synthetic routes. The presence of the carboxylic acid functional group provides an additional handle for further chemical modification, making it an attractive building block for constructing complex molecular architectures in medicinal chemistry and materials science. This guide has detailed its core properties and provided the practical knowledge necessary for its safe and effective implementation in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-羧基苯基三氟硼酸钾 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. americanelements.com [americanelements.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 9. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemical-label.com [chemical-label.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

A Guide to Organotrifluoroborate Salts: From Serendipitous Discovery to Indispensable Reagents in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Reagent

In the ever-evolving landscape of organic synthesis, the quest for stable, efficient, and versatile reagents is paramount. Organotrifluoroborate salts have emerged as a cornerstone in this pursuit, offering a unique combination of stability and reactivity that has revolutionized numerous synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive overview of the discovery, history, and core applications of these remarkable compounds, offering insights into their synthesis, mechanism of action, and practical utility in the modern laboratory.

Part 1: A Historical Journey: The Discovery and Development of Organotrifluoroborate Salts

The story of organotrifluoroborate salts is one of gradual recognition, with their true potential remaining latent for several decades after their initial discovery.

Early Encounters and a Long Incubation Period

For a significant period, organotrifluoroborate salts were regarded as mere laboratory curiosities.[3][4] The first documented preparation of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[3][4] However, the synthetic methods of the time were not conducive to widespread adoption, and the exceptional stability of these compounds was not yet fully appreciated.

A significant, albeit initially overlooked, development occurred in 1967 when Thierig and Umland described the use of potassium hydrogen difluoride (KHF₂) for the fluorination of boron compounds.[3] This method, which would later become the cornerstone of modern organotrifluoroborate synthesis, lay dormant in the literature for many years.

The Vedejs Breakthrough and the Dawn of a New Era

The turning point in the history of organotrifluoroborate chemistry arrived in 1995 when E. Vedejs and his research group published a highly efficient and general method for the preparation of potassium organotrifluoroborates from organoboronic acids using KHF₂ in aqueous methanol.[3] This straightforward and robust protocol transformed these once-obscure compounds into readily accessible and highly valuable synthetic intermediates. The Vedejs method demonstrated that KHF₂ was uniquely effective in displacing the hydroxyl groups of boronic acids, a feat that potassium fluoride (KF) alone could not achieve.[3]

This breakthrough ignited a surge of interest in the chemistry of organotrifluoroborates, leading to an exponential increase in publications dedicated to their synthesis and applications.[5] Researchers quickly recognized their advantages over traditional organoboron reagents like boronic acids and esters.

Part 2: The Science of Stability and Reactivity: Understanding Organotrifluoroborate Salts

The utility of organotrifluoroborate salts stems from a unique balance of stability and controlled reactivity. Their tetra-coordinated boron center, bearing three electronegative fluorine atoms, imparts exceptional stability towards air, moisture, and many reagents that are incompatible with other organoboron species.[1][6]

Key Advantages Over Traditional Organoboron Reagents:

| Feature | Organotrifluoroborate Salts | Boronic Acids | Boronic Esters |

| Stability | High; crystalline solids, stable to air and moisture.[5][7] | Moderate; prone to dehydration to form boroxines.[8] | Generally stable, but can be sensitive to hydrolysis. |

| Handling | Easy to handle and purify by recrystallization.[5] | Can be difficult to purify due to boroxine formation.[8] | Often require chromatographic purification. |

| Stoichiometry | Monomeric nature allows for precise stoichiometric control.[6] | Dehydration makes precise stoichiometry challenging.[8] | Generally good stoichiometric control. |

| Reactivity | Act as a slow-release source of the corresponding boronic acid.[6][9] | Directly reactive species. | Reactivity can be tuned by the diol used. |

The remarkable stability of organotrifluoroborates allows for the manipulation of other functional groups within the molecule while preserving the carbon-boron bond, a significant advantage in multi-step syntheses.[1]

The Suzuki-Miyaura Coupling: A Paradigm of Controlled Reactivity

The most prominent application of organotrifluoroborate salts is in the Suzuki-Miyaura cross-coupling reaction.[10][11] While seemingly unreactive in their native state, they serve as a precursor to the active boronic acid species under the reaction conditions.[2][9] The generally accepted mechanism involves the in-situ hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then participates in the catalytic cycle.[2][9]

This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing undesirable side reactions such as protodeboronation and homocoupling.[9]

Figure 1: The Suzuki-Miyaura catalytic cycle utilizing an organotrifluoroborate salt.

Part 3: Practical Applications and Experimental Protocols

The versatility of organotrifluoroborate salts extends beyond the Suzuki-Miyaura reaction to a wide range of other transformations, including rhodium-catalyzed conjugate additions and other transition-metal-catalyzed processes.

Experimental Protocol 1: Synthesis of Potassium Phenyltrifluoroborate

This protocol is a representative example of the Vedejs method for the synthesis of an aryltrifluoroborate salt.[6]

Materials:

-

Phenylboronic acid (20 g, approx. 169 mmol)

-

Methanol (50 mL)

-

Saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (125 mL, approx. 4.5 M)

-

Acetonitrile

Procedure:

-

In a suitable flask, dissolve phenylboronic acid in methanol with vigorous stirring.

-

Slowly add the saturated KHF₂ solution to the stirring solution. A precipitate will form.

-

Continue stirring for 15 minutes after the addition is complete.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold methanol.

-

Recrystallize the crude product from a minimal amount of hot acetonitrile to yield pure potassium phenyltrifluoroborate.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Heteroaryltrifluoroborate

This protocol is adapted from a general procedure for the cross-coupling of heteroaryltrifluoroborates.[12]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) (3.4 mg, 0.015 mmol)

-

RuPhos (14 mg, 0.03 mmol)

-

4-Bromobenzonitrile (46.0 mg, 0.25 mmol)

-

Potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol)

-

Sodium carbonate (Na₂CO₃) (53.0 mg, 0.5 mmol)

-

Ethanol (1.4 mL)

Procedure:

-

To a microwave vial, add Pd(OAc)₂, RuPhos, 4-bromobenzonitrile, potassium furan-2-yltrifluoroborate, and Na₂CO₃.

-

Seal the vial with a cap lined with a disposable Teflon septum.

-

Evacuate and backfill the vial with nitrogen gas (repeat this cycle three times).

-

Add ethanol via syringe.

-

Heat the reaction mixture at 85 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture can be worked up and the product purified by standard methods (e.g., extraction and column chromatography).

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Bright Future for Organotrifluoroborate Chemistry

From their humble beginnings as chemical curiosities, organotrifluoroborate salts have firmly established themselves as indispensable tools in the arsenal of the modern synthetic chemist. Their unique combination of stability, ease of handling, and controlled reactivity has not only streamlined access to complex molecular architectures but has also opened doors to new avenues of chemical discovery. As research in this field continues to flourish, we can anticipate the development of even more innovative applications for these versatile and powerful reagents, further solidifying their legacy in the annals of organic chemistry.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh, 2008. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Sandrock, D. L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters2009 , 11 (13), 2868–2871. [Link]

-

Darses, S.; et al. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry2005 , 70 (19), 7797–7800. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society2012 , 134 (17), 7431–7441. [Link]

-

Molander, G. A.; Biolatto, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition2003 , 42 (16), 1821–1824. [Link]

-

Molander, G. A.; Biolatto, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition2003 , 42 (16), 1821–1824. [Link]

-

Organotrifluoroborate Salts. Chem-Station, 2015. [Link]

-

Organotrifluoroborate. In Wikipedia; 2023. [Link]

-

Molander, G. A.; Ham, J. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2006 , 71 (24), 9181–9186. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry2015 , 80 (16), 7837–7848. [Link]

-

Molander, G. A.; Brown, H. C. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (10), 3429–3437. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Stability of Potassium 3-carboxyphenyltrifluoroborate to Air and Moisture: A Technical Guide

Abstract

Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, prized for their enhanced stability and versatility compared to traditional boronic acids. This guide provides an in-depth technical analysis of the stability of a key derivative, Potassium 3-carboxyphenyltrifluoroborate, with a specific focus on its resilience to atmospheric air and moisture. We will explore the fundamental chemical principles governing its stability, present detailed protocols for empirical stability assessment, and offer field-proven best practices for its handling and storage. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a comprehensive understanding of its chemical behavior to ensure experimental reproducibility and success.

Introduction: The Ascendancy of Potassium Organotrifluoroborates

For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their utility is often hampered by inherent limitations, including challenging purification, uncertain stoichiometry, and susceptibility to degradation via oxidation and dehydration (which forms cyclic boroxine anhydrides).

The development of potassium organotrifluoroborate salts represents a significant leap forward. Formed by treating boronic acids with potassium hydrogen difluoride (KHF₂), these crystalline solids exhibit exceptional stability to both air and moisture.[1][2][3][4] This robustness simplifies handling, storage, and reaction setup, making them highly attractive for a wide range of applications, from academic research to industrial-scale synthesis and combinatorial chemistry.[2] this compound, with its carboxylic acid functionality, is a particularly valuable building block, allowing for further synthetic elaboration or modulation of a molecule's physicochemical properties. Understanding its stability profile is therefore paramount to its effective application.

Fundamentals of Trifluoroborate Stability

The enhanced stability of potassium aryltrifluoroborates stems from the nature of the boron center. The boron atom in the [ArBF₃]⁻ anion is tetracoordinate and bears a formal negative charge. This configuration, stabilized by the three highly electronegative fluorine atoms, renders the boron center less electrophilic and thus less susceptible to nucleophilic attack by water (hydrolysis) or oxidation compared to the trigonal, electron-deficient boron center in a boronic acid.

While generally stable, the primary pathway for the degradation of organotrifluoroborates in solution is hydrolysis, which regenerates the corresponding boronic acid.[5][6][7] This process is often a prerequisite for participation in cross-coupling reactions, where the boronic acid is the active species. The rate of this "slow release" of the boronic acid can be influenced by several factors, including the electronic nature of the organic substituent, pH, and the reaction medium.[5][6][7][8]

Stability Profile of this compound

Solid-State Stability: As crystalline solids, potassium organotrifluoroborates, including the 3-carboxy derivative, are generally considered indefinitely stable when stored under ambient conditions.[2][3][4] They are non-hygroscopic and can be handled on the benchtop without special precautions against atmospheric moisture or oxygen for routine procedures.[1][2] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place.[9][10][11]

Solution-State Stability (Hydrolysis): The stability of this compound in solution is context-dependent. The rate of hydrolysis is highly sensitive to the solvent system, temperature, and pH.

-

Influence of pH: Studies on various aryltrifluoroborates have shown that hydrolysis can be complex. While Suzuki-Miyaura reactions are typically run under basic conditions, some aryltrifluoroborates paradoxically require acid catalysis for efficient hydrolysis.[5][6][8] This can lead to slow hydrolysis under basic conditions, which is often desirable to minimize side reactions of the released boronic acid, such as protodeboronation and oxidative homocoupling.[5][6][7][8]

-

Substituent Effects: The electronic properties of the aryl substituent play a crucial role. Electron-withdrawing groups, such as the carboxylic acid at the meta-position, can influence the B-C bond and the overall rate of hydrolysis. Research indicates that electron-poor aryltrifluoroborates tend to hydrolyze very slowly.[8]

-

Practical Observations: In neutral or weakly basic aqueous buffers at physiological temperatures (e.g., 37 °C, pH 7.0), aryltrifluoroborates have been found to be quite stable over 24 hours.[1]

The key takeaway is that while the solid is robust, the compound's integrity in solution should not be taken for granted, especially during prolonged reaction times or under harsh pH conditions.

Experimental Assessment of Stability

To empirically determine the stability of this compound under specific experimental conditions, a well-designed stability study is essential. The following protocols provide a framework for such an investigation.

Protocol 1: Solid-State Stability Assessment

Objective: To evaluate the long-term stability of solid this compound under ambient laboratory conditions.

Methodology:

-

Sample Preparation: Place a precisely weighed amount (e.g., 1.0 g) of the compound into three separate, labeled, uncapped glass vials.

-

Storage: Store the vials in a controlled laboratory environment (e.g., 20-25°C, 40-60% relative humidity), exposed to ambient light and air.

-

Time Points: Designate analysis time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

-

Analysis at T=0: Immediately analyze a small portion of the starting material to establish a baseline purity profile.

-

Analysis at Subsequent Time Points: At each designated time point, take a small, representative sample from each vial and analyze it using the same HPLC method established at T=0.

-

Data Evaluation: Compare the purity (as a percentage of the main peak area) at each time point to the T=0 baseline. A significant decrease in purity or the appearance of new peaks would indicate degradation.

Protocol 2: Solution-State (Hydrolytic) Stability Assessment

Objective: To quantify the rate of hydrolysis of this compound in a relevant solvent system.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., deionized water, THF/H₂O mixture, or a specific reaction buffer).

-

Internal Standard: Add a stable, non-reactive internal standard (IS) to the solution at a known concentration. The IS will be used to correct for variations in sample volume or instrument response.

-

Incubation: Store the solution under the desired conditions (e.g., room temperature, 55°C).

-

Time Points: Define a series of time points for analysis (e.g., T=0, 1h, 4h, 8h, 24h, 48h).

-

Analysis: At each time point, withdraw an aliquot of the solution and analyze immediately by HPLC or NMR.

-

HPLC Analysis: Use a validated stability-indicating HPLC method to separate the parent compound from potential degradation products (like 3-carboxyphenylboronic acid).[12] Quantify the parent peak area relative to the internal standard.

-

NMR Analysis: ¹H, ¹⁹F, and ¹¹B NMR spectroscopy can provide structural information. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[12] The disappearance of the characteristic trifluoroborate signal and the appearance of a new signal corresponding to the boronic acid can be monitored.

-

-

Data Analysis: Plot the ratio of the (Parent Peak Area / IS Peak Area) against time. This will reveal the rate of degradation under the tested conditions.

Workflow for Stability Assessment

Caption: Experimental workflow for assessing solid-state and solution-state stability.

Analytical Techniques for Monitoring Stability

A multi-faceted analytical approach is crucial for robust stability testing.

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantitative analysis. A stability-indicating method, typically using a C18 reversed-phase column with a UV detector, must be developed to separate the parent trifluoroborate from its primary hydrolytic degradant (the boronic acid) and any other impurities.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides invaluable structural confirmation.

-

¹H NMR: Monitors changes in the aromatic protons' environment.

-

¹⁹F NMR: The trifluoroborate group gives a characteristic signal. Its disappearance or the appearance of new fluorine-containing species is a direct indicator of degradation.

-

¹¹B NMR: This technique directly probes the boron atom. A shift from the signal for the tetracoordinate [ArBF₃]⁻ to the signal for the trigonal ArB(OH)₂ is definitive proof of hydrolysis.[12]

-

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is essential for identifying unknown degradation products by providing accurate mass-to-charge ratio data.[12][13][14]

Proposed Degradation Pathway: Hydrolysis

The primary degradation concern in the presence of moisture is the hydrolysis of the trifluoroborate salt back to its corresponding boronic acid.

Caption: Primary hydrolytic degradation pathway for potassium aryltrifluoroborates.

Summary of Stability and Handling Recommendations

The table below summarizes the stability characteristics and provides actionable recommendations for laboratory use.

| Condition | Stability Profile | Handling & Storage Recommendations |

| Solid (Ambient Air/Moisture) | High. Generally stable indefinitely as a crystalline solid.[2][3][4] Non-hygroscopic. | Store in a well-sealed container at room temperature.[10][11][15] No inert atmosphere is required for storage or routine weighing. |

| Aqueous Solution (Neutral pH) | Moderate to High. Generally stable for short to moderate durations (hours to days), but slow hydrolysis occurs.[1] | Prepare aqueous solutions fresh for use. If storage is necessary, keep cold (2-8°C) and use within 24-48 hours after verifying purity. |

| Aqueous Solution (Acidic/Basic) | Variable. Rate of hydrolysis is highly pH-dependent and may be accelerated.[5][6] | Avoid prolonged storage in acidic or basic solutions. Assess stability under specific reaction conditions if the experiment runs for an extended period. |

| Organic Solvents (Anhydrous) | High. Stable in common anhydrous organic solvents (e.g., THF, Dioxane, Toluene). | Use standard procedures for handling air-stable reagents. Ensure solvents are dry if water-sensitive reactions are being performed. |

Conclusion

This compound is a robust and reliable organoboron reagent, offering significant advantages in stability over its boronic acid counterpart. As a solid, it is exceptionally stable to air and moisture, simplifying its storage and handling. In solution, its stability is primarily dictated by the rate of hydrolysis, a process influenced by pH, solvent, and temperature. While this controlled release of the active boronic acid species is often beneficial for cross-coupling reactions, researchers must be cognizant of this dynamic equilibrium. By following the recommended handling procedures and, when necessary, performing empirical stability studies using the analytical protocols outlined herein, scientists can confidently and effectively employ this versatile building block in their synthetic endeavors.

References

-

Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(12), 4315-4376. [Link]

-

Molander, G. A., & Ellis, N. (2007). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 72(10), 3841-3853. [Link]

-

Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 224907963. [Link]

-

Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed, 19882583. [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: SRM 2203 Potassium Fluoride. NIST. [Link]

-

Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. NCBI Bookshelf. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Chemdad Co. (n.d.). POTASSIUM 3-CARBOXYPHENYLTRIFLUOROBORAT&. Chemdad Website. [Link]

-

Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]

-

Taran, Y. N., et al. (2016). Stability of Potassium Fluoride Peroxosolvate in Aqueous Solution. ResearchGate. [Link]

-

Blue, B. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

-

Undale, K. A., et al. (2012). ChemInform Abstract: Potassium Phosphate Catalyzed Efficient Synthesis of 3-Carboxycoumarins. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]